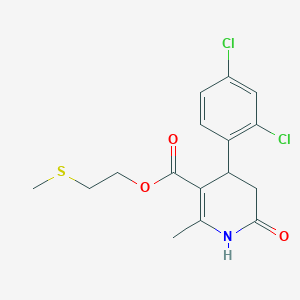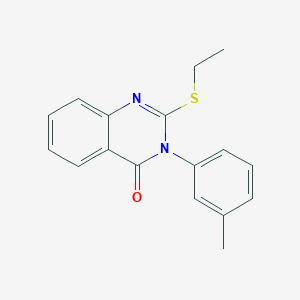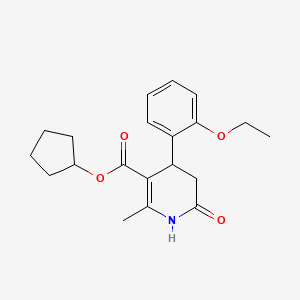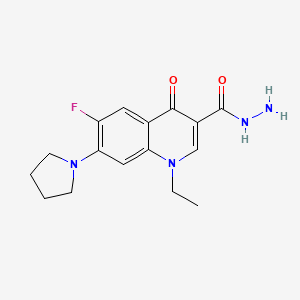![molecular formula C13H19N3O5S B5614902 N~3~-butyl-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide](/img/structure/B5614902.png)
N~3~-butyl-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N3-butyl-N3-[(2-nitrophenyl)sulfonyl]-beta-alaninamide" belongs to a class of molecules that have been explored for their potential as protease inhibitors and for their unique structural and chemical properties. These compounds are of interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of beta-alanine derivatives with sulfonyl halides or isocyanates, followed by specific functional group transformations. For example, a related synthesis approach involves reacting N-4-nitrobenzyl-beta-alanine with alkyl/arylsulfonyl halides, followed by conversion to the CONHOH group, demonstrating a method for incorporating sulfonylated moieties into the beta-alanine backbone (Scozzafava et al., 2000).
Molecular Structure Analysis
Molecular and crystal structure analyses of related compounds reveal detailed information about the spatial arrangement and bonding interactions. For instance, the structure of N-(4-nitrophenyl)-β-alanine shows molecules related by an inversion center interact via O-H···O hydrogen bonds forming a dimeric structure in the crystalline form (Marchewka et al., 2011).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including diastereoselective addition reactions and transformations to produce amino acid derivatives. For example, optically active syn-α-amidoalkylphenyl sulfones, prepared from chiral aldehydes, react with sodium methanenitronate to afford nitro adducts with high anti diastereoselectivity, which are important building blocks for biologically active compounds (Foresti et al., 2003).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. However, specific details on the physical properties of "N3-butyl-N3-[(2-nitrophenyl)sulfonyl]-beta-alaninamide" were not directly found, indicating a gap in the current research literature.
Chemical Properties Analysis
Chemical properties, including reactivity with various chemical agents, stability under different conditions, and the ability to form specific chemical bonds, are essential for the application of these compounds in synthesis and drug design. The studies on related compounds highlight the importance of the sulfonyl and nitro groups in modulating chemical reactivity and binding affinity with biological targets (Scozzafava et al., 2000).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, sulfonamides are commonly used as antibiotics, inhibiting the growth of bacteria by acting as competitive inhibitors of dihydropteroate synthase, a key enzyme in folate synthesis .
Safety and Hazards
Propiedades
IUPAC Name |
3-[butyl-(2-nitrophenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S/c1-2-3-9-15(10-8-13(14)17)22(20,21)12-7-5-4-6-11(12)16(18)19/h4-7H,2-3,8-10H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVOEYMLNRYJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC(=O)N)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5614826.png)

![1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone](/img/structure/B5614849.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5614853.png)

![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B5614866.png)




![2-benzyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5614921.png)
![(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride](/img/structure/B5614929.png)
![5-acetyl-2-[(4-tert-butylbenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5614931.png)